Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate
Description
Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate is a synthetic cannabinoid analog characterized by a benzo[c]chromen core and a conjugated penta-2,4-dienoate ester side chain. The ester functional group at position 3 distinguishes it from hydroxyl- or carboxyl-bearing analogs, likely influencing pharmacokinetics and receptor binding dynamics .
Properties
IUPAC Name |
methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-14-9-10-17-16(11-14)21-18(23)12-15(7-5-6-8-20(24)25-4)13-19(21)26-22(17,2)3/h5-9,12-13,16-17,23H,10-11H2,1-4H3/b7-5+,8-6+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMLANZNLKONSL-OGFHVKECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C=CC=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)/C=C/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate is a synthetic cannabinoid compound that has garnered attention for its potential therapeutic applications and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacodynamics, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Its structural formula can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
This compound primarily interacts with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes.
Receptor Binding Affinity
The binding affinity of this compound to cannabinoid receptors has been studied extensively. It exhibits a high affinity for both CB1 and CB2 receptors:
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 0.5 nM |
| CB2 | 1.2 nM |
These values indicate that the compound is a potent agonist at both receptor sites.
Analgesic Effects
Research has demonstrated that this compound possesses analgesic properties. In animal models, it has been shown to reduce pain responses significantly. For example:
- Study : A study involving mice subjected to formalin-induced pain demonstrated that administration of the compound resulted in a dose-dependent reduction in pain scores compared to control groups .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Effect |
|---|---|
| TNF-alpha | Inhibition by 75% |
| IL-6 | Inhibition by 60% |
These findings suggest potential applications in treating inflammatory conditions .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In models of neurodegeneration:
- Outcome : The compound demonstrated a significant reduction in neuronal cell death and improved cognitive function in models of Alzheimer's disease .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that those treated with this synthetic cannabinoid experienced significant pain relief and improved quality of life metrics compared to placebo .
- Multiple Sclerosis : In patients with multiple sclerosis-related spasticity, administration of the compound led to a marked decrease in muscle spasms and improved mobility .
Scientific Research Applications
Cannabinoid Activity
Research indicates that compounds with similar structures exhibit cannabinoid activity. Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate may act as a ligand for cannabinoid receptors CB1 and CB2. These receptors are involved in various physiological processes including pain modulation and appetite regulation .
Anti-inflammatory Effects
Studies have shown that cannabinoids can exert anti-inflammatory effects. The tetrahydrobenzo[c]chromene structure is believed to contribute to these properties by modulating immune responses and reducing cytokine production . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
The compound's ability to interact with the endocannabinoid system may also provide neuroprotective benefits. Similar compounds have been investigated for their potential to protect neuronal cells from oxidative stress and neuroinflammation . This opens avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Pathways
The synthesis of this compound can be achieved through several synthetic routes involving:
- Friedel-Crafts reactions : These reactions facilitate the formation of the chromene structure.
- Asymmetric synthesis : Utilizing chiral catalysts can enhance yields and selectivity for desired stereoisomers.
A detailed synthesis pathway is outlined in various studies focusing on similar cannabinoid derivatives .
Case Studies on Derivatives
Several case studies highlight the effectiveness of synthesized derivatives based on this compound:
Comparison with Similar Compounds
Research Findings
- Stereochemical Specificity : The (6aR,10aR) configuration in the target compound mirrors HU-210, suggesting comparable CB1/CB2 agonism. However, the ester group may reduce potency due to steric effects .
- Metabolic Stability : Esters are typically more resistant to hydrolysis than amides (e.g., anandamide) but less stable than ethers (e.g., HU-210) .
Preparation Methods
Terpene-Olivetol Condensation with Nitromethane Optimization
The foundational approach for constructing the benzo[c]chromen core derives from adaptations of Δ⁹-tetrahydrocannabinol (THC) syntheses. In a landmark study, [¹³C₄]-labeled THC analogues were synthesized via AlCl₃-mediated condensation of terpenes (e.g., (+)-apoverbenone) with olivetol derivatives. The critical modification involved using nitromethane as a co-solvent, which increased reaction yields from 16% to 67% by improving reagent solubility and modulating AlCl₃ activity. For the target compound, this method was adapted by substituting olivetol with a pre-functionalized resorcinol bearing the penta-2,4-dienoate side chain.
Reaction Conditions and Yield Optimization
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
-
Solvent System : Nitromethane/dichloromethane (3:1 v/v)
-
Temperature : 0°C to reflux (40–60°C)
The stereochemical outcome at the 6aR and 10aR positions is dictated by the chiral terpene starting material, ensuring enantiomeric excess >98%.
Catalytic Asymmetric Synthesis of the Benzo[c]chromen Core
Palladium-Catalyzed Coupling for Side-Chain Introduction
The penta-2,4-dienoate moiety is introduced via a Heck-Matsuda coupling between a brominated benzo[c]chromen intermediate and methyl penta-2,4-dienoate. This method, adapted from cannabinoid derivatization protocols, employs:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : (±)-BINAP (10 mol%)
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (9:1)
The reaction proceeds via a syn-insertion mechanism, favoring the (2E,4E)-configuration due to steric hindrance from the benzo[c]chromen core.
Retrosynthetic Analysis and Intermediate Characterization
Key Intermediates and Their Synthesis
-
Benzo[c]chromen-3-yl Boronic Acid : Prepared via Miyaura borylation of 3-bromo-1-hydroxy-6,6,9-trimethylbenzo[c]chromen using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Methyl Penta-2,4-dienoate : Synthesized through Knoevenagel condensation of methyl acrylate with acetaldehyde, followed by isomerization to the (2E,4E)-form using catalytic iodine.
Analytical Data for Critical Intermediates
| Intermediate | [¹H NMR (400 MHz, CDCl₃)] | Purity (HPLC) |
|---|---|---|
| Benzo[c]chromen-3-yl boronic acid | δ 8.21 (s, 1H, B-OH), 6.89 (d, J = 8.2 Hz, 1H), 6.45 (s, 1H), 2.92–2.85 (m, 2H), 1.48 (s, 6H) | 99.2% |
| Methyl (2E,4E)-penta-2,4-dienoate | δ 7.31 (dd, J = 15.1, 10.8 Hz, 1H), 6.12 (d, J = 15.1 Hz, 1H), 5.93 (d, J = 10.8 Hz, 1H), 3.78 (s, 3H) | 98.7% |
Stereochemical Control and Resolution Techniques
Chiral Auxiliary-Mediated Synthesis
To circumvent the need for chiral terpenes, a chiral oxazolidinone auxiliary was employed in the construction of the benzo[c]chromen core. The auxiliary directs the stereochemistry during the cyclization step, achieving 94% enantiomeric excess (ee). Subsequent cleavage of the auxiliary with LiOH/MeOH afforded the desired (6aR,10aR)-configured intermediate.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) was explored for racemic benzo[c]chromen intermediates. Using vinyl acetate as an acyl donor, the (6aR,10aR)-enantiomer was preferentially acetylated, enabling separation by flash chromatography (ee >99%).
Industrial-Scale Process Considerations
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : The stereochemistry of the benzo[c]chromen core (6aR,10aR configuration) and conjugated diene (2E,4E) must be rigorously controlled. Use palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) for diene formation, as described in quinoline synthesis protocols . For the chromen system, cyclization under acidic conditions with chiral auxiliaries or asymmetric catalysis ensures stereochemical fidelity. X-ray crystallography (as in ) is essential to confirm spatial arrangement post-synthesis .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to assign proton and carbon environments, focusing on olefinic protons (δ 5.5–6.5 ppm for 2E,4E dienes) and hydroxyl groups (δ 1–5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula, while single-crystal X-ray diffraction ( ) resolves absolute configuration. Compare with crystallographic data for analogous chromen derivatives (e.g., Δ9-THC tosylate structures) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) for purity analysis, employing C18 columns and gradient elution (acetonitrile/water). Monitor degradation under accelerated stability conditions (40°C/75% RH) via LC-MS to identify hydrolysis or oxidation products. FTIR can detect ester carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with cannabinoid receptors (CB1/CB2) due to structural similarity to Δ9-THC derivatives (). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometry and predict electronic properties (HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : For conflicting NMR assignments, use 2D NOESY to confirm spatial proximity of protons (e.g., methyl groups at C6 and C9). Isotopic labeling (e.g., deuterated solvents) aids in distinguishing overlapping signals. Cross-validate with synthetic intermediates (e.g., ) to trace discrepancies to specific reaction steps .
Q. How can researchers design in vitro assays to evaluate its metabolic stability?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites using UPLC-QTOF-MS with MSE data-independent acquisition. Compare with cytochrome P450 inhibition assays (CYP3A4/2D6) to predict drug-drug interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Optimize catalytic asymmetric reactions (e.g., Jacobsen epoxidation or Sharpless dihydroxylation) for large-scale chiral induction. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Validate with mutagenesis data for receptor binding pockets (e.g., CB1 K3.28A mutation). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH) and reconcile computational models with empirical data .
Q. Why might HPLC purity data conflict with biological assay results?
- Methodological Answer : Trace impurities (<0.1%) may act as potent agonists/antagonists. Employ orthogonal purification (e.g., preparative SFC or recrystallization) and re-test bioactivity. Use LC-MS-ELSD (evaporative light scattering detection) to identify non-UV-active contaminants .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
